Cy7 DiC18
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Overview
Description
Cy7 DiC18 is a fluorescent dye used in a variety of scientific research applications. It is a rhodamine-based dye that has been modified to be more photostable and to have a better signal-to-noise ratio. The dye has been found to have a number of advantages over other dyes, such as a higher quantum yield, a better signal-to-noise ratio, and a longer fluorescence lifetime. The dye is used in a variety of applications, including flow cytometry, immunofluorescence, confocal microscopy, and imaging.
Scientific Research Applications
Enhanced Photothermal Therapy and Tumor Starvation : Cy7 has been applied in cell imaging and tumor phototherapy due to its photophysical properties and biocompatibility. A study developed a new strategy using Cy7 conjugated with glucose oxidase (Cy-GOx) to improve its antioxidant capacity, thus enhancing photothermal therapy and tumor starvation therapy (Zou et al., 2022).
Biochemical Processes in Freshwater Systems : Cy7 was used in a study of diurnal variations in photosynthesis and respiration activity in a freshwater dam reservoir, indicating its utility in environmental and ecological research (Trojanowska et al., 2008).
Activation in Mixed Micelles : A study on protein kinase C used mixed micelles containing diacylglycerols (such as diC18:1) and phosphatidylserine, demonstrating Cy7's role in biochemistry and molecular biology research (Hannun et al., 1985).
Water Permeability and Mechanical Strength Studies : Cy7 was part of a study examining the water permeability and mechanical strength of lipid bilayers, indicating its importance in biophysical research (Olbrich et al., 2000).
Nitroreductase Imaging in Tumors : A specific application of Cy7 was in developing a near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging. This application is crucial for tumor diagnosis and understanding hypoxia within tumors (Li et al., 2015).
Six-Color Immunophenotyping : In laser scanning cytometry, Cy7's ability to emit far-red fluorescence was harnessed to increase the number of measurable colors for leukocyte subtyping, demonstrating its utility in immunology and medical diagnostics (Gerstner et al., 2002).
Stability in M-phase Phosphorylation Studies : Cy7 played a role in a study on the stability of Fbw7α in M-phase, requiring phosphorylation by protein kinase C. This research contributes to our understanding of tumor suppressors in human cancers (Zitouni et al., 2017).
Mechanism of Action
Target of Action
Cy7 DiC18, also known as DiR or DiIC18(7), is a lipophilic, near-infrared fluorescent cyanine dye . Its primary targets are cell membranes, organelles, liposomes, viruses, and lipoproteins . It is widely used to label these structures due to its lipophilic nature .
Mode of Action
this compound interacts with its targets by incorporating into lipid environments such as cell membranes and liposomes . Once applied to cells, the dye diffuses laterally within the plasma membrane, resulting in staining of the entire cell .
Biochemical Pathways
The dye’s ability to label cells, organelles, liposomes, viruses, and lipoproteins suggests it may influence pathways related to these structures .
Pharmacokinetics
Its lipophilic nature and ability to incorporate into lipid environments suggest it may distribute widely in the body, particularly in lipid-rich tissues .
Result of Action
The primary result of this compound’s action is the labeling of cells, organelles, liposomes, viruses, and lipoproteins . This allows for the visualization of these structures under a fluorescence microscope or flow cytometry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of lipid environments . It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes or bound to lipophilic biomolecules . The dye is an oil at room temperature .
Safety and Hazards
Future Directions
There is a need for continued advancement in bioresponsive fluorescence imaging which requires new classes of activatable fluorescent probes that emit near-infrared fluorescence with wavelengths above 740 nm .
Relevant Papers There are several papers that have been published on the topic of Cy7 DiC18 . These papers discuss various aspects of this compound, including its synthesis, properties, and applications.
Biochemical Analysis
Biochemical Properties
Cy7 DiC18 plays a significant role in biochemical reactions due to its ability to integrate into cell membranes. The two long 18-carbon chains of this compound insert into the lipid bilayer, resulting in specific and stable cell staining with minimal dye transfer between cells . This compound interacts with various biomolecules, including membrane proteins and lipids, facilitating multicolor imaging and flow cytometric analysis of live cells .
Cellular Effects
This compound influences various cellular processes by integrating into the cell membrane. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the membrane can alter the fluidity and permeability of the lipid bilayer, impacting the function of membrane-bound proteins and receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its integration into the lipid bilayer of cell membranes. This integration can influence the activity of membrane-bound enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism. The near-infrared fluorescence of this compound also allows for the tracking and imaging of cellular processes in real-time .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable in the cell membrane for extended periods, allowing for long-term imaging and tracking of cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively stain cells and tissues without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with membrane lipids and proteins. The integration of this compound into the lipid bilayer can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its integration into the lipid bilayer. This compound interacts with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane. This localization is facilitated by the compound’s long 18-carbon chains, which allow it to integrate into the lipid bilayer. The presence of this compound in the membrane can influence its activity and function, including its interactions with membrane-bound proteins and receptors .
properties
IUPAC Name |
2-[7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOTPLALDYAEH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H101IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Cy7 DiIC18 a suitable dye for labeling extracellular vesicles?
A: Cy7 DiIC18 is a lipophilic dye, meaning it has an affinity for and readily dissolves in lipids. [] Extracellular vesicles, including exosomes, are enclosed by a lipid bilayer membrane. [] This makes Cy7 DiIC18 an effective label as it can stably integrate into the EV membrane, enabling researchers to track these vesicles.
Q2: What are the advantages of using a fluorescent dye like Cy7 DiIC18 over genetic modification for labeling EVs?
A2: The research highlights that using a fluorescent dye like Cy7 DiIC18 offers several advantages over genetic modification for labeling EVs:
- Simplicity: Dye labeling is technically less demanding than genetic modification, which requires transfection and expression of fluorescent proteins. []
- Versatility: Dyes can be used to label EVs derived from various cell types, including those that are difficult to transfect. []
- Preservation of cellular integrity: Dye labeling avoids potential alterations to the EV-producing cells that genetic modification might introduce. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.